[(2-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine
Description
(2-Chlorophenyl)methylamine is a synthetic amine derivative featuring a 2-chlorophenylmethyl group and a 1,3-thiazol-5-ylmethyl moiety linked via an amine bridge. The compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, contributes to π-π stacking and hydrogen-bonding capabilities, often critical for pharmacological or pesticidal activity .
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C11H11ClN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2 |
InChI Key |
YLYVALFJCAVEOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 1,3-thiazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Formation of the Thiazol-5-ylmethyl Group
A critical step involves the preparation of the thiazol-5-ylmethyl moiety. Patent US10351556B2 describes the reaction of thiazol-5-yl-methanol with alkyl or aryl haloformates (e.g., methyl chloroformate) in the presence of a base (e.g., pyridine) to form the thiazol-5-ylmethyl intermediate. This step establishes the methylene bridge between the thiazole ring and the amine .
| Reagent | Base | Solvent | Conditions |
|---|---|---|---|
| Thiazol-5-yl-methanol | Pyridine | Dichloromethane | Room temperature |
| Methyl chloroformate | Triethylamine | DMF | Stirred for 2 hours |
Amine Functionalization
The amine group in the target compound may arise from:
-
Reduction : Conversion of a nitrile or imine intermediate to an amine using LiAlH4 or catalytic hydrogenation.
-
Coupling Reactions : Reaction of a thiazol-5-ylmethyl chloride with a primary amine (e.g., (2-chlorophenyl)methylamine) under basic conditions .
Oxidation Reactions
Thiazole rings are susceptible to oxidation. For instance, thiazolo[3,2-a]benzimidazoles undergo oxidation with hydrogen peroxide in acidic conditions to form sulfoxides or sulfones . While direct oxidation of (2-Chlorophenyl)methylamine is not explicitly reported, analogous compounds highlight the potential for oxidation of sulfur centers.
Amidation and Acyl Substitution
Carboxamide derivatives of thiazoles, such as 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide, are synthesized via condensation reactions between thiazole derivatives and carbonyl chlorides. This indicates that amidation reactions involving the amine group in the target compound could occur under similar conditions (e.g., coupling agents like DCC or EDC).
Nucleophilic Substitution
The synthesis of thiazol-5-ylmethyl intermediates involves nucleophilic attack by thiazol-5-yl-methanol on electrophilic haloformates. The base facilitates deprotonation, enhancing nucleophilicity .
Mechanism :
-
Haloformate (e.g., methyl chloroformate) reacts with a base to form a mixed anhydride.
-
Nucleophilic attack by the hydroxyl group of thiazol-5-yl-methanol.
-
Elimination of the leaving group (e.g., Cl⁻) to form the thiazol-5-ylmethyl ester.
Amine Coupling
The coupling of the (2-chlorophenyl)methyl group to the thiazol-5-ylmethylamine likely involves:
-
Alkylation : Reaction of the amine with a chlorophenylmethyl halide (e.g., benzyl chloride) in a basic medium.
-
Reductive Amination : Condensation of an aldehyde/ketone with the amine, followed by reduction (e.g., NaBH4).
Analytical Validation
Structural confirmation of (2-Chlorophenyl)methylamine is typically achieved through:
-
NMR Spectroscopy : Proton and carbon shifts for thiazole and chlorophenyl groups .
-
Mass Spectrometry : Molecular ion peaks corresponding to the molecular formula C17H15ClN2S .
-
IR Spectroscopy : Absorption bands for N-H (amine) and C=N (thiazole) stretches.
Key Challenges and Considerations
-
Regioselectivity : Ensuring the correct substitution pattern on the thiazole ring during alkylation.
-
Stability : Thiazole rings are sensitive to acidic conditions, requiring careful pH control during synthesis .
-
Impurity Control : Patent US10351556B2 highlights the use of antioxidants (e.g., L-ascorbic acid) to inhibit N-oxide formation during synthesis .
Scientific Research Applications
(2-Chlorophenyl)methylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound may also modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiamethoxam
Structure : 3-(2-Chloro-1,3-thiazol-5-ylmethyl)-1,3,5-oxadiazinan-4-ylidene(nitro)amine .
Key Differences :
- Thiamethoxam includes an oxadiazinan ring and a nitroimine group, absent in the target compound.
- The nitroimine group in thiamethoxam enhances its insecticidal activity as a neonicotinoid, targeting nicotinic acetylcholine receptors in insects . Physicochemical Properties:
- Molecular Weight: 291.7 g/mol (vs. ~252.7 g/mol for the target compound).
- Water solubility: Higher due to the polar oxadiazinan and nitro groups, compared to the less polar benzylamine-thiazole structure of the target compound .
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine
Structure : Thiadiazole core with a 4-chlorophenyl substituent .
Key Differences :
- Replaces the thiazole ring with a thiadiazole (two nitrogen atoms, one sulfur).
- Lacks the flexible benzylamine linker, reducing conformational freedom.
Biological Activity : - Thiadiazoles are known for fungicidal and insecticidal properties, attributed to sulfur’s electronegativity and aromatic stabilization .
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
Structure : Pyrazole-amine with a methylthiophenyl group .
Key Differences :
- Methylthiophenyl group introduces sulfur but lacks chlorine’s electron-withdrawing effects.
Applications : Used in medicinal chemistry for its amine reactivity and heterocyclic diversity .
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Structure : Thiazol-5-amine with sulfonyl and chlorophenyl groups .
Key Differences :
- Sulfonyl groups increase polarity and acidity compared to the target compound’s neutral benzylamine.
- The 4-methylphenyl substituent enhances lipophilicity, contrasting with the 2-chlorophenyl’s electronic effects.
Applications : Sulfonyl-containing thiazoles are explored as enzyme inhibitors or agrochemicals .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Bioactivity |
|---|---|---|---|---|
| (2-Chlorophenyl)methylamine | Thiazole + benzylamine | 2-Chlorophenyl, thiazol-5-ylmethyl | ~252.7 | Hypothesized insecticidal* |
| Thiamethoxam | Thiazole + oxadiazinan | Nitroimine, chloro-thiazolyl | 291.7 | Neonicotinoid insecticide |
| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | Thiadiazole | 4-Chlorophenyl | 213.7 | Fungicidal, insecticidal |
| 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | Pyrazole | Methylthiophenyl | 193.3 | Medicinal chemistry intermediate |
*Bioactivity inferred from structural analogs .
Key Structural and Functional Insights
- Chlorophenyl Position : The 2-chloro substitution in the target compound may sterically hinder interactions compared to 4-chlorophenyl derivatives, affecting binding to biological targets .
- Thiazole vs. Thiadiazole : Thiazoles (one sulfur, one nitrogen) are less electron-deficient than thiadiazoles (two nitrogens, one sulfur), influencing reactivity and bioavailability .
- Amine Linker Flexibility : The benzylamine linker in the target compound allows for greater conformational adaptability compared to rigid sulfonyl or oxadiazinan groups in analogs .
Biological Activity
(2-Chlorophenyl)methylamine is a thiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNS
- Molecular Weight : 228.71 g/mol
- Chemical Structure :
The biological activity of (2-Chlorophenyl)methylamine can be attributed to several mechanisms:
- DNA Interaction : Thiazole derivatives have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This interaction is crucial for the anticancer properties of the compound.
- Cytotoxic Effects : The compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been noted to induce apoptosis in cancer cells by activating intrinsic pathways .
- Antimicrobial Activity : Similar thiazole derivatives have demonstrated potent antibacterial effects against pathogens such as Mycobacterium tuberculosis, suggesting that this compound may also exhibit similar properties .
Biological Activity Overview
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of thiazole derivatives, (2-Chlorophenyl)methylamine was tested against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated an IC50 value less than that of doxorubicin, a standard chemotherapy drug, highlighting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research on related thiazole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that (2-Chlorophenyl)methylamine may possess similar antimicrobial properties .
Q & A
Q. How does stereochemistry at the thiazole-methylamine junction impact biological activity?
- Methodological Answer : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and test separately. For racemic mixtures, use circular dichroism to correlate absolute configuration with activity. Thiazole S-enantiomers often show higher affinity for neurological targets (e.g., 5-HT₃ receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
